3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline
Overview
Description
3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline is a biochemical compound used for proteomics research . It has a molecular formula of C24H27NO2 and a molecular weight of 361.48 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H27NO2 . The SMILES representation is: CC©OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCC3=CC=CC=C3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of N-Benzyl Derivatives : Research on substituted 3-anilinopropanamides, closely related to 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline, involves converting these compounds into N-benzyl derivatives. This process demonstrates the versatility of these compounds in chemical synthesis (Nnamonu et al., 2013).
- Liquid Crystalline Properties : Studies on homologous series of 4-isopropoxy-N-(4- n -alkoxysalicylidene)anilines, which are structurally similar to this compound, have shown that they possess unique liquid crystalline properties. These properties vary with the length of the terminal alkoxyl chain, indicating potential applications in materials science (Sakagami et al., 2002).
Applications in Organic Chemistry
- Synthesis of Complex Organic Compounds : The synthesis of complex organic compounds like 3-(diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones demonstrates the application of this compound derivatives in organic chemistry. This involves a sequential Ugi four-component reaction/CH activation (Ghabraie & Balalaie, 2014).
- Role in the Formation of Benzoxazines : Investigations into the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde highlight the potential role of aniline derivatives in forming benzoxazines, which are important in polymer chemistry (Zhang et al., 2015).
Spectroscopic Analysis and Structural Elaboration
- Spectroscopic Investigation : Studies involving spectroscopic analysis of aniline derivatives provide insights into their molecular and electronic properties. This research is crucial for understanding the behavior of these compounds in various applications (Saravanan et al., 2014).
- Trifluoromethoxy Substitution : Research into trifluoromethoxy-substituted anilines, which share structural similarities with this compound, reveals that metalation is a key step for structural elaboration, further expanding the utility of these compounds in complex organic syntheses (Leroux et al., 2003).
Properties
IUPAC Name |
N-[[4-(2-phenylethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-19(2)27-24-10-6-9-22(17-24)25-18-21-11-13-23(14-12-21)26-16-15-20-7-4-3-5-8-20/h3-14,17,19,25H,15-16,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMMOXMYQTOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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